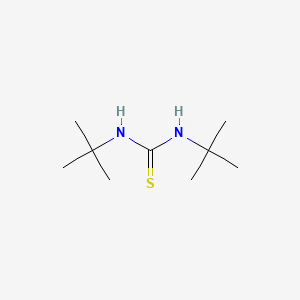

1,3-Di-tert-butylthiourea

Descripción general

Descripción

1,3-Di-tert-butylthiourea is a chemical compound with the molecular formula C9H20N2S . It has a molecular weight of 188.3 . This compound is also known by other names such as N,N’-di-tert-butylthiourea, 1,3-di-tert-butyl-2-thiourea, and sym-di-tert-butylthiourea .

Synthesis Analysis

The synthesis of 1,3-Di-tert-butylthiourea involves a reaction with sodium hypochlorite and sodium hydroxide in benzene at 60 - 65℃ for 4 hours .Molecular Structure Analysis

1,3-Di-tert-butylthiourea contains a total of 31 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea (-thio) derivative .Chemical Reactions Analysis

1,3-Di-tert-butylthiourea has been studied for its inhibiting behavior against corrosion and microbiological corrosion on carbon steels in highly salted (3.5% w/w NaCl) environments . It works well at low doses for both corrosion and microbiological corrosion .Aplicaciones Científicas De Investigación

1. Corrosion and Microbial Corrosion Inhibition

- Application Summary : 1,3-Dibutyl Thiourea (DBTU) has been investigated for its inhibiting behavior against corrosion and microbiological corrosion on carbon steels in highly salted environments .

- Methods of Application : The study was conducted at ambient temperature and pressure in a 3.5% w/w NaCl environment . The surface was characterized using quantum chemical computations .

- Results : DBTU was found to work well at low doses for both corrosion and microbiological corrosion . It was found to inhibit corrosion well and had a minor effect on sessile bacteria . An average of 95.36% of DBTU was found to have an inhibitory effect at a concentration of 50 parts per million .

2. Transformation of 1,3-Butadiene

- Application Summary : 1,3-Butadiene, a cheap and abundant raw material, has attracted interest in the chemical industry for new applications .

- Methods of Application : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

- Results : The review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .

3. Degradation of 70 Cu–30 Ni Alloys and Carbon Steels

- Application Summary : 1,3-Dibutyl Thiourea (DBTU) has been studied for its effect on the degradation of 70 Cu–30 Ni alloys and carbon steels in NaCl solutions at pH 18–20 in liquid water and surface water .

- Methods of Application : The effect of DBTU addition on the degradation of these alloys has been documented at 60 °C in both mediums .

- Results : The use of inhibitors like DBTU has been proven to be an effective and widely accepted approach to corrosion prevention .

4. Efficiency and Stability of Perovskite Solar Cells

- Application Summary : 1,3-Disubstituted Urea Derivatives, such as 1,3-Dibutyl Thiourea, have been used as additives to improve the efficiency and stability of perovskite solar cells .

- Methods of Application : The study involved the addition of 1,3-Disubstituted Urea Derivatives to the perovskite solar cells .

- Results : The addition of these derivatives was found to have a positive impact on the efficiency and stability of the solar cells .

5. Telomerization of 1,3-Butadiene

- Application Summary : 1,3-Butadiene has been used in the telomerization process with methanol . This process is positively influenced by the presence of carbon dioxide, which can effectively inhibit the unwanted dimerization process of 1,3-butadiene .

- Methods of Application : The process involves the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .

- Results : This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

6. Biological Activities of Thioureas

- Application Summary : Thioureas, including 1,3-Dibutyl Thiourea, have demonstrated important biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

- Methods of Application : These compounds are often synthesized and tested in vitro for their biological activities .

- Results : Various articles have demonstrated the important biological activities of thioureas .

Propiedades

IUPAC Name |

1,3-ditert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHEXFMSAISLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193424 | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-tert-butylthiourea | |

CAS RN |

4041-95-6 | |

| Record name | N,N′-Bis(1,1-dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[di-tert-butyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

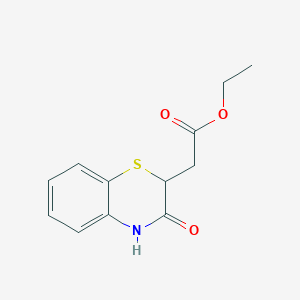

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)